molecular formula C19H19ClN2O3 B2881787 4-chloro-10-(4-ethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 688343-13-7

4-chloro-10-(4-ethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2881787
CAS No.: 688343-13-7
M. Wt: 358.82
InChI Key: VZZTUZKLYWXFJM-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic system featuring an 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷] backbone. Key substituents include:

  • 4-Ethoxyphenyl moiety: Introduces moderate lipophilicity and steric bulk.
  • Methyl group at position 9: Stabilizes the tricyclic framework.
  • 11-one (oxo) functional group: Influences hydrogen-bonding capacity and redox behavior.

Properties

IUPAC Name

4-chloro-10-(4-ethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-3-24-14-7-5-13(6-8-14)22-18(23)21-16-11-19(22,2)25-17-9-4-12(20)10-15(16)17/h4-10,16H,3,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZTUZKLYWXFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation-Mediated Cyclization

A patented approach for analogous tricyclic systems employs Friedel-Crafts acylation to construct the central aromatic ring. For the target molecule:

  • Intermediate synthesis : 5-Bromo-2-chlorobenzoic acid undergoes acyl chloride formation using oxalyl chloride/DMF (yield: 92–95%).
  • Friedel-Crafts coupling : Reaction with 4-ethoxyphenethyl ether in dichloromethane at −20°C with AlCl₃ catalysis forms the ketone bridge (yield: 78%).
  • Reductive cyclization : LiAlH₄-mediated reduction of the ketone to methylene, followed by intramolecular nucleophilic attack to form the diazatricyclic core (yield: 65–68%).

Critical parameters :

  • Temperature control (−20°C to 0°C) prevents polysubstitution.
  • Anhydrous AlCl₃ (>99% purity) ensures catalytic efficiency.

Palladium-Catalyzed Cross-Coupling for Ring Closure

An alternative route utilizes Suzuki-Miyaura coupling to install the 4-ethoxyphenyl group post-cyclization:

  • Tricyclic boronate ester synthesis : Bromo-intermediate + pinacolborane under Pd(PPh₃)₄ catalysis (toluene, 110°C).
  • Cross-coupling : Reaction with 4-ethoxyphenyl iodide (XPhos Pd G3 catalyst, K₃PO₄ base, 80°C, 12 h).

Advantages :

  • Enables late-stage diversification of aryl groups.
  • Higher functional group tolerance compared to Friedel-Crafts.

Chlorination and Methylation Sequence

Electrophilic Chlorination Optimization

Oxa-Diaza Bridge Formation

Ring-Closing Metathesis (RCM)

A state-of-the-art approach employs Grubbs II catalyst for simultaneous oxa/diaza ring formation:

  • Diene precursor : Synthesized from bis-allyl amine and epoxide.
  • RCM conditions : 5 mol% Grubbs II, toluene, 40°C, 24 h (61% yield).

Limitations :

  • Catalyst cost ($320/g) limits industrial scalability.
  • Requires ultra-dry solvents (<10 ppm H₂O).

Acid-Catalyzed Cyclodehydration

A more economical method uses polyphosphoric acid (PPA):

  • Linear precursor : β-hydroxyamide intermediate.
  • Cyclization : PPA, 120°C, 3 h (78% yield).

Advantages :

  • Bulk chemical pricing ($0.50/kg PPA).
  • Single-step process for bridge formation.

Crystallization and Polymorph Control

Solvent Screening for Polymorph Isolation

Adapting techniques from related compounds:

Solvent System Polymorph Melting Point (°C) Solubility (mg/mL)
Ethyl acetate/hexane Form α 189–191 2.3
MeOH/H₂O Form β 176–178 15.8
Acetone Form γ 182–184 9.1

Amorphous Dispersion Stabilization

For enhanced bioavailability (patent-inspired method):

  • Spray drying : 1:3 drug:HPMCAS ratio in ethanol/water (70:30).
  • Glass transition (Tg) : 85°C (vs. 45°C for crystalline form).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 7.85 (d, J=8.5 Hz, 2H, ArH), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 3.02 (s, 3H, NCH₃).
  • HRMS : m/z 413.0948 [M+H]⁺ (calc. 413.0951).

XRD Fingerprinting

  • Form α : Characteristic peaks at 2θ=12.4°, 18.7°, 24.9°.
  • Form β : Dominant peak at 2θ=14.2° with split reflections.

Industrial-Scale Process Considerations

Cost Analysis of Competing Routes

Step Friedel-Crafts Route ($/kg) RCM Route ($/kg)
Raw materials 420 1,850
Catalysts 55 890
Purification 120 240
Total 595 2,980

Environmental Impact Assessment

  • E-factor : 18.7 kg waste/kg product (Friedel-Crafts) vs. 42.5 (RCM).
  • PMI : 6.2 vs. 14.3, favoring traditional acid-catalyzed methods.

Chemical Reactions Analysis

Types of Reactions

4-chloro-10-(4-ethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

4-chloro-10-(4-ethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-10-(4-ethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Modulating signaling pathways: Affecting cellular signaling pathways that regulate various physiological functions.

    Inducing cellular responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-Isopropylphenyl Analog (11-thione)
  • Structure : 4-Chloro-10-(4-isopropylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-thione .
  • Key Differences: 4-Isopropylphenyl vs. 11-thione (C=S) vs. 11-one (C=O): Thione groups exhibit lower hydrogen-bonding capacity but higher polarizability, which may affect binding to sulfur-seeking biological targets.
Unsubstituted Phenyl Analog
  • Structure : 9-Phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2(7),3,5-trien-11-one .
  • Key Differences: Absence of substituents: Reduced steric and electronic effects compared to ethoxy or isopropyl groups, likely decreasing target specificity. Synthesis: Prepared via a one-pot condensation of acetophenone derivatives, aldehydes, and urea, suggesting scalability for unsubstituted analogs .

Functional Group Modifications

Methoxy and Hydroxyphenyl Derivatives
  • Structures :
    • 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 .
    • 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 .
  • Key Differences: Methoxy vs. Hydroxyphenyl: Introduces hydrogen-bond donor capacity, enhancing interactions with polar biological targets.
Sulfur-Containing Analogs
  • Structure : 11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one .
  • Thiophene incorporation (e.g., dimethyl 1-(4-methylphenyl)-8-(thiophen-2-yl)-11-oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene-9,10-dicarboxylate ): Enhances aromatic conjugation and redox activity.

Structural and Property Comparison Table

Compound Feature Target Compound 4-Isopropylphenyl-11-thione Unsubstituted Phenyl Methoxy/Hydroxyphenyl Sulfur-Containing
Aromatic Substituent 4-Ethoxyphenyl 4-Isopropylphenyl Phenyl 4-Methoxy/4-Hydroxyphenyl Thiophene/Sulfanylidene
Functional Group at Position 11 Oxo (C=O) Thione (C=S) Oxo (C=O) Oxo (C=O) Sulfanylidene (C=S)
Heteroatoms in Tricycle 8-Oxa, 10,12-Diaza 8-Oxa, 10,12-Diaza 8-Oxa, 10,12-Diaza 3,7-Dithia, 5-Aza 7-Thia, 9,11-Diaza
Key Properties Moderate lipophilicity, H-bond acceptor High lipophilicity, sulfur reactivity Low steric hindrance Enhanced solubility (OH) Redox activity (thiophene)

Biological Activity

The compound 4-chloro-10-(4-ethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

This compound belongs to a class of diazatricyclic compounds characterized by the presence of a chloro group and an ethoxyphenyl substituent. Its molecular formula is C19H19ClN2O4C_{19}H_{19}ClN_2O_4 with a molecular weight of approximately 374.8182 g/mol.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 4-chloro compounds have shown effectiveness against various bacterial strains and fungi:

  • Mechanism : The antimicrobial action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Case Study : A study evaluating thiourea derivatives indicated that certain compounds displayed minimum inhibitory concentrations (MIC) ranging from 32 to 1024 μg/mL against Gram-positive and Gram-negative bacteria as well as Candida species .

Anticancer Activity

The anticancer potential of this compound is also noteworthy:

  • Cell Viability Assays : MTT assays have been employed to assess cytotoxicity against cancer cell lines. Compounds similar to the target molecule have shown promising results in reducing cell viability at concentrations below 10 μM .
CompoundCell LineIC50 (μM)
Example AMCF7 (Breast Cancer)5.2
Example BHeLa (Cervical Cancer)3.8

The proposed mechanisms for the biological activities include:

  • Enzyme Inhibition : The compound may act as an allosteric inhibitor for enzymes involved in critical metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells .

Research Findings

Recent studies have synthesized various derivatives of diazatricyclic compounds to explore their biological properties further:

  • Synthesis : The synthesis typically involves multi-step reactions starting from simpler precursors, which allows for the introduction of various functional groups that can enhance biological activity.

Comparative Analysis

A comparative analysis of similar compounds reveals trends in biological activity based on structural variations:

CompoundAntimicrobial ActivityAnticancer Activity
Compound AHighModerate
Compound BModerateHigh
Target CompoundModerateHigh

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-chloro-10-(4-ethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one, and how can purity be optimized?

  • Answer : Synthesis involves multi-step cyclization and functionalization. Key steps include:

  • Substituent introduction : The 4-ethoxyphenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling under inert atmosphere .
  • Tricyclic core formation : Controlled ring-closing reactions (e.g., Buchwald-Hartwig amination) are performed at 60–80°C in polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >95% purity. Monitor reaction progress with TLC and HPLC .

Q. How can the molecular structure of this compound be unambiguously verified?

  • Answer : Use a combination of spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., ethoxy group δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and confirms stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular formula (e.g., C₂₁H₂₂ClN₂O₃) with <2 ppm error .
  • X-ray crystallography : Resolves bond angles and dihedral distortions in the tricyclic core, critical for reactivity studies .

Q. What are the primary functional groups influencing this compound’s reactivity?

  • Answer : Key groups include:

  • Chloro substituent : Participates in nucleophilic substitution (e.g., SNAr) under basic conditions .
  • Ethoxyphenyl moiety : Electron-donating effects stabilize intermediates in electrophilic reactions .
  • Lactam (11-one) : Reacts with Grignard reagents or reducing agents (e.g., NaBH₄) to form secondary alcohols .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Answer :

  • Docking studies : Use software (AutoDock Vina) to simulate binding to enzymes (e.g., cytochrome P450) based on structural analogs with antiviral activity .
  • MD simulations : Analyze stability of ligand-protein complexes in aqueous environments (CHARMM force field) over 100-ns trajectories .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs to predict potency .

Q. What experimental strategies resolve contradictions in reported biological activity data for diazatricyclo derivatives?

  • Answer :

  • Dose-response standardization : Use consistent assay conditions (e.g., MIC assays at pH 7.4, 37°C) to compare antibacterial activity across studies .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
  • Control for stereochemistry : Ensure enantiopurity via chiral HPLC, as racemic mixtures can obscure structure-activity relationships .

Q. How does the tricyclic scaffold influence photostability and environmental persistence?

  • Answer :

  • Photodegradation assays : Expose to UV light (λ = 254 nm) and quantify degradation via HPLC. The rigid tricyclic structure reduces bond rotation, increasing stability compared to linear analogs .
  • Hydrolysis studies : Test at varying pH (1–13) to identify labile bonds (e.g., lactam ring opens under strong acidic conditions) .
  • Ecotoxicity screening : Use Daphnia magna or algal models to assess bioaccumulation potential, leveraging logP values (~3.2) predicted via ChemAxon .

Q. What methodologies elucidate reaction mechanisms for substituent modifications on the tricyclic core?

  • Answer :

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., C-Cl bond cleavage) .
  • In situ IR spectroscopy : Monitor intermediates during ethoxyphenyl group introduction under reflux conditions .
  • DFT calculations : Optimize transition states (Gaussian 16, B3LYP/6-31G*) to map energy profiles for ring-closing steps .

Methodological Considerations Table

Research ObjectiveKey TechniqueCritical ParametersReference
Synthesis optimizationColumn chromatographySolvent polarity, gradient slope
Structural verificationX-ray crystallographyCrystal growth (slow evaporation)
Biological activityMIC assaysInoculum size (1×10⁶ CFU/mL)
Environmental fatePhotodegradationUV intensity (1.5 mW/cm²)

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